molecular formula C15H10Cl2N2 B3019184 3,5-bis(4-chlorophenyl)-1H-pyrazole CAS No. 21399-29-1

3,5-bis(4-chlorophenyl)-1H-pyrazole

Cat. No.: B3019184
CAS No.: 21399-29-1
M. Wt: 289.16
InChI Key: SHAXFXZWVBCSPU-UHFFFAOYSA-N
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Description

3,5-bis(4-chlorophenyl)-1H-pyrazole is an organic compound characterized by the presence of two 4-chlorophenyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-chlorophenyl)-1H-pyrazole typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-chlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5-bis(4-chlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-bis(4-chlorophenyl)-1H-pyrazole is unique due to its specific substitution pattern and the presence of chlorine atoms, which can influence its chemical reactivity and biological activity. The compound’s unique structural features make it a valuable candidate for various applications in research and industry .

Biological Activity

3,5-bis(4-chlorophenyl)-1H-pyrazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyrazole ring substituted at the 3 and 5 positions by 4-chlorophenyl groups. Its molecular formula is C14H10Cl2N2, and it exhibits properties typical of pyrazole derivatives, including lipophilicity and potential for various interactions with biological targets.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, possess significant anti-inflammatory properties. In a study by Selvam et al., several pyrazole derivatives were synthesized and tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Compounds demonstrated up to 85% inhibition of these cytokines at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The antimicrobial efficacy of pyrazoles has been widely documented. A study highlighted the synthesis of novel pyrazole derivatives that exhibited potent activity against various bacterial strains including E. coli and S. aureus. Specifically, compounds derived from the pyrazole structure showed promising results in inhibiting bacterial growth .

3. Anticancer Potential

Recent investigations into the anticancer properties of this compound reveal its potential as an antiproliferative agent. In vitro studies demonstrated that certain pyrazole derivatives could induce apoptosis in cancer cell lines such as HCT-116 colon carcinoma cells, with IC50 values indicating effective cytotoxicity . Molecular docking studies further suggest that these compounds interact with key proteins involved in cancer cell proliferation.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cytokine Inhibition : The compound appears to modulate inflammatory pathways by inhibiting the synthesis and release of pro-inflammatory cytokines.
  • Enzyme Interaction : Pyrazoles have been shown to act as inhibitors of various enzymes, including cyclooxygenases (COX) and monoamine oxidases (MAO), which play critical roles in inflammation and neurotransmission respectively .
  • DNA Interaction : Some studies suggest that pyrazoles can intercalate with DNA or affect its replication processes, contributing to their anticancer effects.

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Study on Anti-inflammatory Effects : In vivo models demonstrated that administration of this compound significantly reduced edema in carrageenan-induced inflammation models, showcasing its potential as a therapeutic agent in inflammatory diseases .
  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various pyrazole derivatives against standard antibiotics. The results indicated that certain derivatives exhibited superior efficacy against resistant strains of bacteria .

Data Summary

Activity TypeObserved EffectsReference
Anti-inflammatoryUp to 85% inhibition of TNF-α and IL-6
AntimicrobialEffective against E. coli, S. aureus
AnticancerInduced apoptosis in HCT-116 cells (IC50 values)

Properties

IUPAC Name

3,5-bis(4-chlorophenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2/c16-12-5-1-10(2-6-12)14-9-15(19-18-14)11-3-7-13(17)8-4-11/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAXFXZWVBCSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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